

Minimizing examiner bias in SSI-4 scoring

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Compound of Interest

Compound Name: SSI-4

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Technical Support Center: SSI-4 Scoring

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing examiner bias during the scoring of the Stuttering Severity Instrument-Fourth Edition (**SSI-4**).

Frequently Asked Questions (FAQs)

Q1: What is the Stuttering Severity Instrument-Fourth Edition (**SSI-4**)?

The Stuttering Severity Instrument-Fourth Edition (**SSI-4**) is a standardized, norm-referenced assessment tool used to measure the severity of stuttering in both children and adults.^{[1][2]} It evaluates four main areas of speech behavior:

- Frequency: The percentage of syllables stuttered in a speech sample.^{[3][4]}
- Duration: The average length of the three longest stuttering events.^{[3][4]}
- Physical Concomitants: The presence and severity of physical movements that co-occur with stuttering.^{[3][4]}
- Naturalness of Speech: How typical the individual's speech sounds compared to speakers of the same age and gender.^[3]

Q2: What are the primary sources of examiner bias in **SSI-4** scoring?

Examiner bias in **SSI-4** scoring can arise from several factors, primarily related to the subjective nature of some of the scoring components. Key sources include:

- **Subjectivity in Scoring Physical Concomitants:** The rating of physical concomitants (e.g., facial grimaces, head movements) on a scale of 0 to 5 for distractibility is highly subjective and a common source of inter-rater disagreement.[5]
- **Ambiguity in Identifying Stuttering Events:** Differentiating between true stuttering events and typical disfluencies (e.g., interjections like "um") can be inconsistent among examiners.[6][7][8] The author of the SSI, Glyndon Riley, advised that if it "feels like stuttering, call it stuttering," which introduces a level of clinical judgment that can vary.[8]
- **Inconsistent Measurement of Duration:** While seemingly objective, the precise timing of the three longest stuttering events can vary between examiners, especially without the use of software tools.
- **Variability in Rating Speech Naturalness:** The 9-point scale for rating speech naturalness is subjective and can be influenced by the examiner's internal standards.[5]
- **Examiner Drift:** Over time, an examiner's scoring may "drift" from the established standards if regular calibration and reliability checks are not performed.

Q3: How can our research team standardize **SSI-4** administration and scoring to minimize bias?

Standardization is crucial for reducing examiner bias. Here are key steps:

- **Develop a Standard Operating Procedure (SOP):** Create a detailed SOP for **SSI-4** administration and scoring that all examiners must follow. This should include guidelines for eliciting speech samples, defining and identifying stuttering events, and applying the rating scales for subjective measures.
- **Mandatory Training:** All examiners must undergo comprehensive training on the **SSI-4** protocol before scoring any data for a study.[9][10] This training should include a thorough review of the **SSI-4** manual, scoring of practice examples, and discussion of potential ambiguities.

- **Use of High-Quality Recordings:** All assessments should be video and audio-recorded to allow for careful, repeated review of speech samples and physical concomitants. This is preferable to "live" scoring, which can be less reliable.[\[11\]](#)
- **Blinding:** When possible, examiners should be blinded to the participant's treatment group or study arm to avoid unconscious bias.
- **Regular Calibration Meetings:** Hold regular meetings where examiners score sample videos together and discuss any discrepancies to ensure ongoing alignment.

Troubleshooting Guides

Issue: High inter-rater variability in Physical Concomitants scores.

- **Problem:** Different examiners are assigning significantly different scores for physical concomitants for the same participant.
- **Solution:**
 - **Review the Scoring Criteria:** Re-examine the 0-5 rating scale in the **SSI-4** manual, paying close attention to the descriptions for each level of severity (e.g., "not noticeable unless looking for it" vs. "distracting").[\[5\]](#)
 - **Develop Anchor Examples:** As a group, create a set of "anchor" video clips that exemplify each point on the rating scale for the different categories of physical concomitants (distracting sounds, facial grimaces, head movements, movements of the extremities).[\[3\]](#) Use these as a reference during scoring.
 - **Collaborative Scoring Session:** Have all examiners independently score the same set of video samples. Then, meet to compare scores and discuss the rationale for their ratings, especially where there are large discrepancies. The goal is to reach a consensus on how to apply the rating scale consistently.

Issue: Inconsistent counting of stuttering frequency.

- **Problem:** Examiners are unsure what to classify as a stuttering event, leading to different frequency counts. For example, should interjections or phrase repetitions be counted?

- Solution:
 - Establish Clear Guidelines: Your team's SOP should explicitly define what constitutes a countable stuttering event for your study. While the **SSI-4** manual provides guidance, your protocol can offer more specific examples. Generally, "stuttering-like" disfluencies (part-word repetitions, single-syllable word repetitions, and prolongations/blocks) are counted, while "typical" disfluencies (interjections, revisions, phrase repetitions) are not, unless they are clearly part of a moment of stuttering.[\[6\]](#)[\[8\]](#)
 - Utilize Computerized Scoring: When possible, use the Computerized Scoring of Stuttering Severity (CSSS) software that comes with the **SSI-4** kit.[\[9\]](#)[\[12\]](#) This can help standardize the calculation of the percentage of syllables stuttered.
 - Practice with Diverse Examples: During training, use a variety of speech samples that include ambiguous disfluencies. Discuss each instance as a group to ensure everyone is applying the criteria in the same way.

Data Presentation

Scoring Component	Potential for Examiner Bias	Recommended Mitigation Strategies	Target Inter-Rater Reliability (Cohen's Kappa)
Frequency	Moderate	- Standardized definition of a stuttering event in SOP- Use of computerized scoring software- Regular calibration with practice samples	> 0.80
Duration	Low to Moderate	- Use of software for precise measurement- Clear guidelines for identifying the start and end of a stuttering event	> 0.85
Physical Concomitants	High	- Development of anchor video examples for each rating point- Collaborative scoring sessions to resolve discrepancies- Blinding of examiners to participant information	> 0.75
Speech Naturalness	High	- Use of anchor audio examples for the 9-point scale- Group discussion and consensus on rating criteria	> 0.70

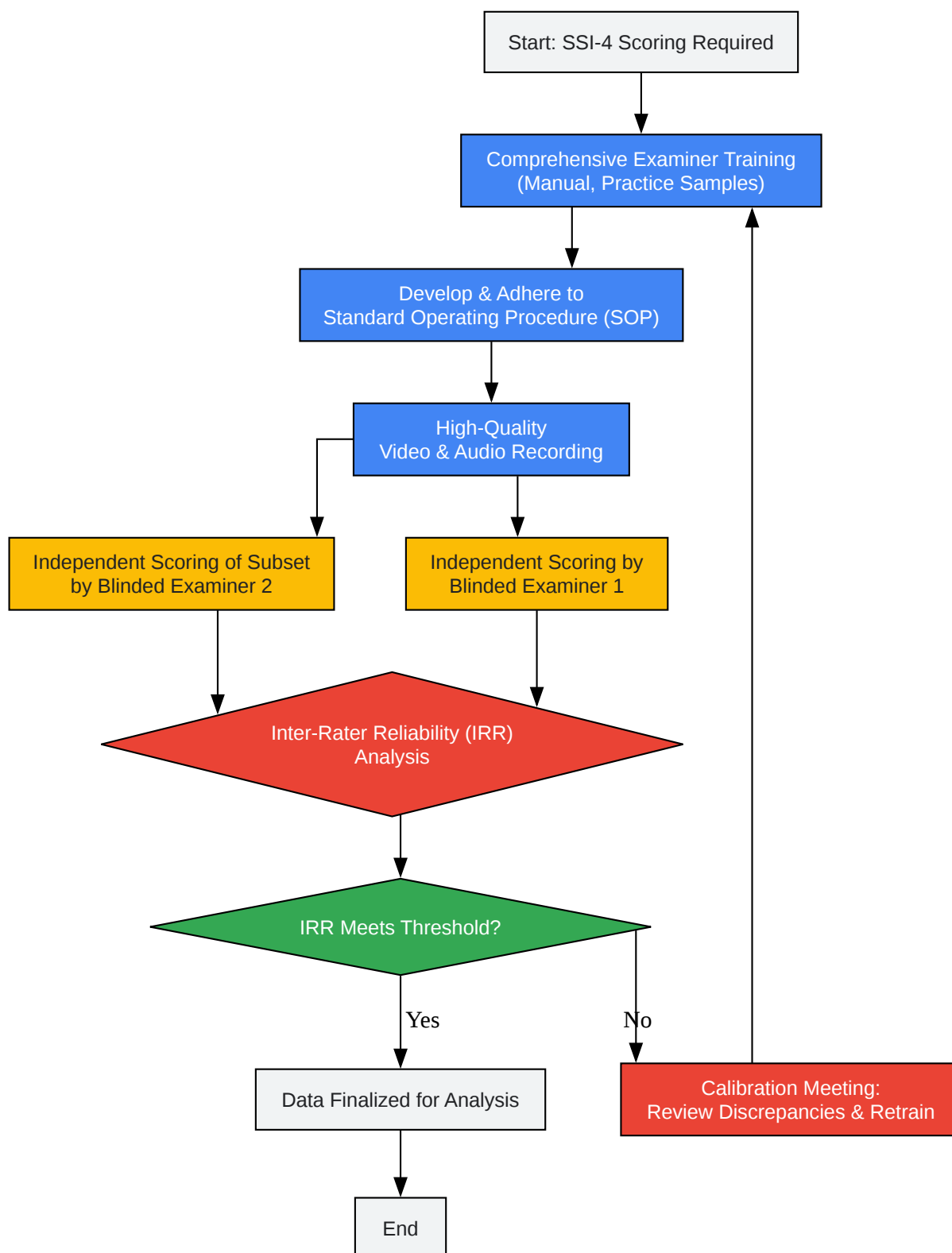
Experimental Protocols

Protocol for Establishing and Maintaining Inter-Rater Reliability for **SSI-4** Scoring

- Examiner Training:
 - All new examiners must read the **SSI-4** manual in its entirety.
 - Conduct a training session led by an experienced, reliable scorer.
 - During the session, review the scoring procedures for each component of the **SSI-4**.
 - Present a set of 5-10 training video samples that include a range of stuttering severities and types of disfluencies.
 - Have all examiners score these samples independently.
 - Review the scores as a group, discussing any discrepancies of more than 10% on any component score. The lead scorer will provide the "gold standard" score and rationale.
 - Repeat the process with a new set of training samples until a high level of agreement is reached.
- Initial Reliability Testing:
 - Select a random subset of 15-20% of the study's video samples.
 - Two trained and blinded examiners will independently score each of these videos.
 - Calculate inter-rater reliability for each **SSI-4** component score (Frequency, Duration, Physical Concomitants) and the total score using an appropriate statistical measure (e.g., Cohen's Kappa for categorical ratings, Intraclass Correlation Coefficient for continuous ratings).
- Ongoing Reliability Monitoring:
 - Throughout the study, randomly select 10% of the remaining samples for duplicate scoring by a second examiner.

- Analyze the inter-rater reliability data at regular intervals (e.g., after every 50 samples are scored).
- If reliability for any component falls below the pre-determined threshold (see table above), pause scoring and conduct a calibration session with all examiners.
- In the calibration session, review the scoring of the discrepant samples and clarify the application of the scoring criteria.
- Document all training, reliability testing, and calibration activities.

Mandatory Visualization



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Caption: Workflow for ensuring unbiased and reliable **SSI-4** scoring.

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